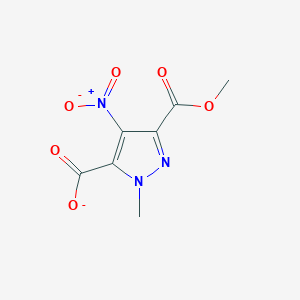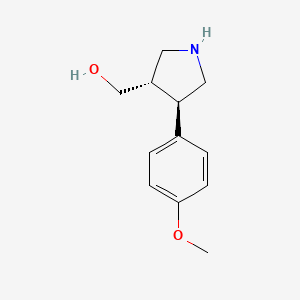
((3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-YL)methanol: is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-YL)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and (S)-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a variety of methods, including reductive amination or cycloaddition reactions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through a reduction reaction, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(4-methoxyphenyl)pyrrolidine-3-carboxaldehyde or 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid.
Reduction: Formation of 4-(4-methoxyphenyl)pyrrolidine-3-methanol derivatives.
Substitution: Formation of 4-(substituted phenyl)pyrrolidine-3-methanol derivatives.
科学研究应用
Chemistry:
Synthesis of Chiral Ligands: ((3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-YL)methanol can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its chiral nature, the compound can be explored for the development of enantiomerically pure drugs with specific biological activities.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of ((3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-YL)methanol involves its interaction with specific molecular targets. The hydroxymethyl group and the methoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
- (S)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid
- ®-4-(4-Methoxyphenyl)pyrrolidine-3-methanol
- (S)-4-(4-Methoxyphenyl)pyrrolidine-3-methanol
Comparison:
- Structural Differences: The presence of different functional groups (e.g., carboxylic acid vs. hydroxymethyl) can significantly impact the compound’s reactivity and biological activity.
- Chirality: The stereochemistry of the compound (3S,4R) distinguishes it from its enantiomers and diastereomers, leading to unique interactions with chiral environments in biological systems.
- Functional Group Substitution: The methoxy group on the phenyl ring can be replaced with other substituents, altering the compound’s chemical properties and potential applications.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
[(3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-4-2-9(3-5-11)12-7-13-6-10(12)8-14/h2-5,10,12-14H,6-8H2,1H3/t10-,12-/m0/s1 |
InChI 键 |
RLEHVECIWDMFJT-JQWIXIFHSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@@H]2CNC[C@H]2CO |
规范 SMILES |
COC1=CC=C(C=C1)C2CNCC2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


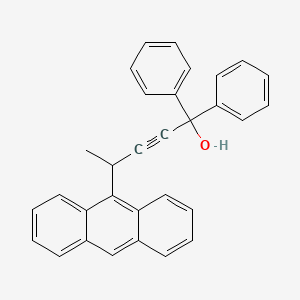
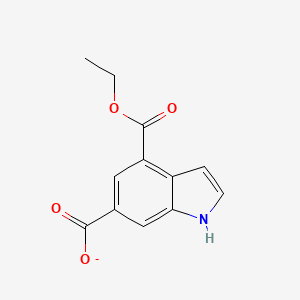
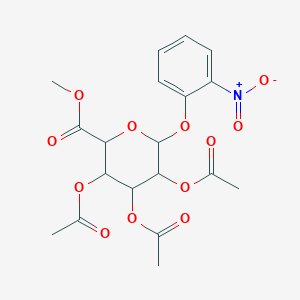
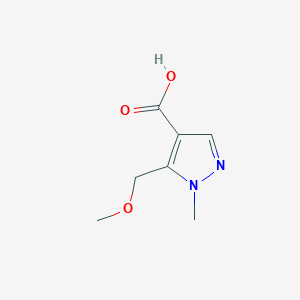
![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12335510.png)
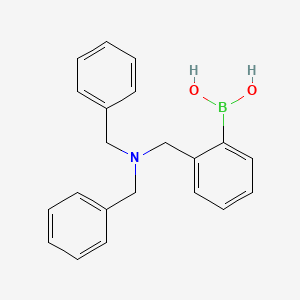
![[(2R,3R,4S,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12335521.png)
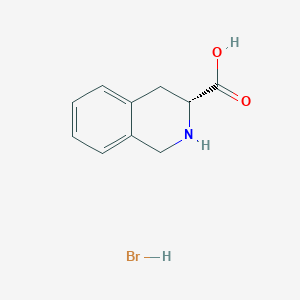
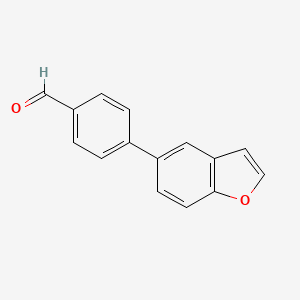
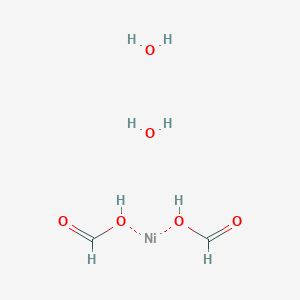
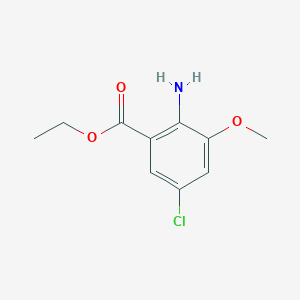

![Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12335555.png)
